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molecular formula C7H8OS B7724658 2-Propionylthiophene CAS No. 213611-32-6

2-Propionylthiophene

Cat. No. B7724658
M. Wt: 140.20 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Patent
US04946862

Procedure details

A mixture of 100 g of 2-propionylthiophene, 161 g of formamide and 98 g of formic acid is stirred at 150°-160 ° C. for 22 hours. After cooling, the mixture is poured into a solution of 30 g of potassium carbonate in 200 ml of water and extracted with ethyl acetate. The extract is washed, dried and evaporated to remove solvent. The residue is distilled under reduced pressure to give 96.5 g of 2-(1-formylaminopropyl) thiophene as a colorless oil. b.p. 154°-156° C./4 mmHg
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)(=O)[CH2:2][CH3:3].[CH:10]([NH2:12])=[O:11].C(O)=O.C(=O)([O-])[O-].[K+].[K+]>O>[CH:10]([NH:12][CH:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)[CH2:2][CH3:3])=[O:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CC)(=O)C=1SC=CC1
Name
Quantity
161 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
98 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 150°-160 ° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(=O)NC(CC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 96.5 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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